2-(4-cyanophenoxy)-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]propanehydrazide
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Overview
Description
2-(4-cyanophenoxy)-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]propanehydrazide is a complex organic compound with a molecular formula of C18H19N3O4 This compound is known for its unique chemical structure, which includes a cyanophenoxy group and a methoxyphenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyanophenoxy)-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]propanehydrazide typically involves multiple steps. One common method starts with the reaction of 4-cyanophenol with 1-bromo-3-chloropropane to form 2-(4-cyanophenoxy)propane. This intermediate is then reacted with hydrazine hydrate to produce 2-(4-cyanophenoxy)propanehydrazide. Finally, the hydrazide is condensed with 3-hydroxy-4-methoxybenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of catalysts, temperature control, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-cyanophenoxy)-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the methoxyphenyl group.
Reduction: Reduced forms of the cyanophenoxy group.
Substitution: Substituted derivatives at the cyanophenoxy group.
Scientific Research Applications
2-(4-cyanophenoxy)-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]propanehydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(4-cyanophenoxy)-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]propanehydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory or cancer pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-cyanophenoxy)propanehydrazide: Lacks the methoxyphenylmethylidene group, making it less complex.
3-hydroxy-4-methoxybenzaldehyde: A precursor in the synthesis, lacks the cyanophenoxy group.
4-cyanophenol: Another precursor, lacks the hydrazide and methoxyphenylmethylidene groups.
Uniqueness
2-(4-cyanophenoxy)-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]propanehydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-cyanophenoxy)-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12(25-15-6-3-13(10-19)4-7-15)18(23)21-20-11-14-5-8-17(24-2)16(22)9-14/h3-9,11-12,22H,1-2H3,(H,21,23)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEANSJLVYBOAH-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=C(C=C1)OC)O)OC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=C(C=C1)OC)O)OC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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